
1H-Pyrrol-2-amine, 1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrol-2-amine, 1-ethyl-, also known as Ethylpyrrolidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives, which are known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters in the brain, such as dopamine and serotonin. It has also been suggested that 1H-Pyrrol-2-amine, 1-ethyl- may act by binding to specific receptors in the brain, such as the sigma-1 receptor.
Biochemical and Physiological Effects:
1H-Pyrrol-2-amine, 1-ethyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and analgesic effects. Additionally, 1H-Pyrrol-2-amine, 1-ethyl- has been found to have anticonvulsant effects, which may be due to its ability to modulate the activity of GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-Pyrrol-2-amine, 1-ethyl- in lab experiments is its wide range of biological activities. This compound has been found to exhibit anticonvulsant, antidepressant, and analgesic effects, which makes it a valuable tool for studying the mechanisms underlying these biological processes. Additionally, the synthesis of 1H-Pyrrol-2-amine, 1-ethyl- is relatively simple and can be achieved with high yield and purity.
One of the limitations of using 1H-Pyrrol-2-amine, 1-ethyl- in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrrol-2-amine, 1-ethyl-. One potential direction is the development of new derivatives of this compound with enhanced biological activity. Additionally, the exact mechanism of action of 1H-Pyrrol-2-amine, 1-ethyl- could be further elucidated through the use of advanced imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI). Finally, the potential use of 1H-Pyrrol-2-amine, 1-ethyl- in the treatment of neurological disorders, such as Parkinson's disease, could be further explored through preclinical and clinical studies.
Conclusion:
In conclusion, 1H-Pyrrol-2-amine, 1-ethyl- is a valuable compound for scientific research due to its wide range of biological activities. This compound has been studied for its potential use in the treatment of neurological disorders, and has been found to exhibit anticonvulsant, antidepressant, and analgesic effects. While there are some limitations to using this compound in lab experiments, its potential applications in scientific research make it a valuable tool for studying the mechanisms underlying various biological processes.
Métodos De Síntesis
The synthesis of 1H-Pyrrol-2-amine, 1-ethyl- can be achieved through various methods. One of the commonly used methods involves the reaction of ethylamine with succinimide in the presence of a catalyst. Another method involves the reaction of ethylamine with maleimide in the presence of a base. Both methods result in the formation of 1H-Pyrrol-2-amine, 1-ethyl- with high yield and purity.
Aplicaciones Científicas De Investigación
1H-Pyrrol-2-amine, 1-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and analgesic effects. It has also been studied for its potential use as a dopamine transporter ligand in the treatment of Parkinson's disease. Additionally, 1H-Pyrrol-2-amine, 1-ethyl- has been investigated for its potential use as a building block in the synthesis of other biologically active compounds.
Propiedades
Número CAS |
173853-68-4 |
|---|---|
Fórmula molecular |
C6H10N2 |
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
1-ethylpyrrol-2-amine |
InChI |
InChI=1S/C6H10N2/c1-2-8-5-3-4-6(8)7/h3-5H,2,7H2,1H3 |
Clave InChI |
BYACBQILPYRXBJ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=C1N |
SMILES canónico |
CCN1C=CC=C1N |
Sinónimos |
1H-Pyrrol-2-amine,1-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




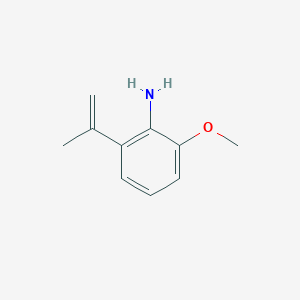
![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
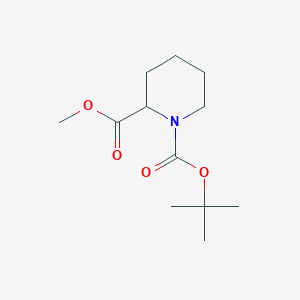
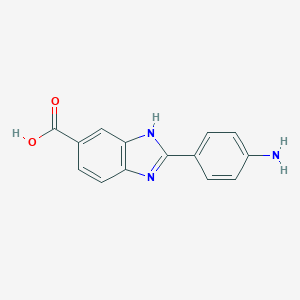
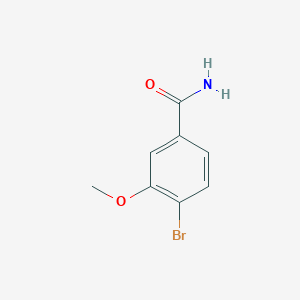
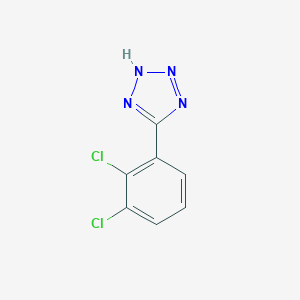

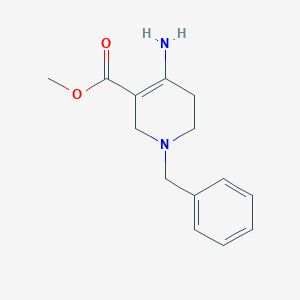
![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
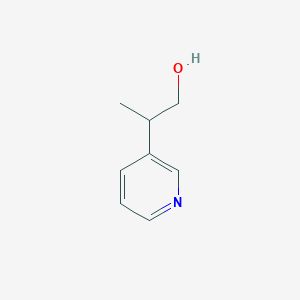
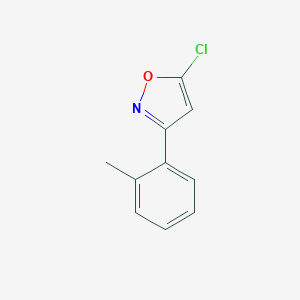
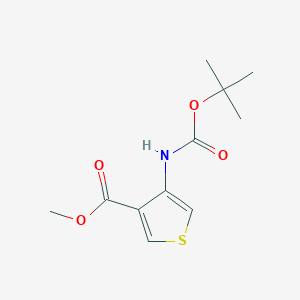
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)